Cas no 892853-66-6 (N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide)

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide is a benzothiazole-derived organic compound with potential applications in medicinal chemistry and material science. Its structure features a nitro-substituted benzamide moiety linked to an ethylated benzothiazole core, which may confer unique electronic and binding properties. The nitro group enhances reactivity, making it a candidate for further functionalization or as an intermediate in synthetic pathways. The ethyl substitution on the benzothiazole ring could influence solubility and steric interactions, potentially improving selectivity in biological targets. This compound is of interest for researchers exploring novel heterocyclic frameworks for pharmaceutical development or optoelectronic materials due to its conjugated system and electron-withdrawing characteristics.
N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide structure
892853-66-6 structure
Product Name:N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
CAS No:892853-66-6
MF:C16H13N3O3S
MW:327.357722043991
CID:6233807
PubChem ID:7202719
Update Time:2025-06-10

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide
    • 892853-66-6
    • N-(4-ethylbenzo[d]thiazol-2-yl)-4-nitrobenzamide
    • F1822-0043
    • AKOS024611865
    • Inchi: 1S/C16H13N3O3S/c1-2-10-4-3-5-13-14(10)17-16(23-13)18-15(20)11-6-8-12(9-7-11)19(21)22/h3-9H,2H2,1H3,(H,17,18,20)
    • InChI Key: FTXYCVJNOTXZBP-UHFFFAOYSA-N
    • SMILES: S1C(NC(C2C=CC(=CC=2)[N+](=O)[O-])=O)=NC2=C1C=CC=C2CC

Computed Properties

  • Exact Mass: 327.06776246g/mol
  • Monoisotopic Mass: 327.06776246g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 3
  • Complexity: 448
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.2
  • Topological Polar Surface Area: 116Ų

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Additional information on N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide

Research Brief on N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS: 892853-66-6)

N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide (CAS: 892853-66-6) is a benzothiazole derivative that has recently garnered attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its unique structural features, has been the subject of several studies aimed at exploring its biological activity, mechanism of action, and potential as a lead compound for drug development.

Recent research has focused on the synthesis and optimization of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide to enhance its pharmacological properties. Studies have demonstrated that this compound exhibits significant inhibitory activity against specific enzymes and receptors, making it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders. The nitrobenzamide moiety, in particular, has been identified as a critical pharmacophore responsible for its bioactivity.

In vitro and in vivo studies have provided insights into the compound's mechanism of action. For instance, N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide has been shown to modulate key signaling pathways involved in cell proliferation and apoptosis. These findings suggest its potential as a targeted therapy, particularly in oncology. Additionally, its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), have been evaluated to assess its suitability for further development.

Despite its promising attributes, challenges remain in the clinical translation of N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide. Issues such as solubility, bioavailability, and potential off-target effects need to be addressed through structural modifications and formulation strategies. Ongoing research is exploring the use of prodrug approaches and nanoparticle-based delivery systems to overcome these limitations.

In conclusion, N-(4-ethyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide represents a valuable scaffold in medicinal chemistry with significant therapeutic potential. Continued research efforts are essential to fully elucidate its biological effects and optimize its properties for clinical application. This compound exemplifies the intersection of chemical synthesis and biological evaluation in the pursuit of novel therapeutics.

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